Cas no 2228781-21-1 (1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamine)

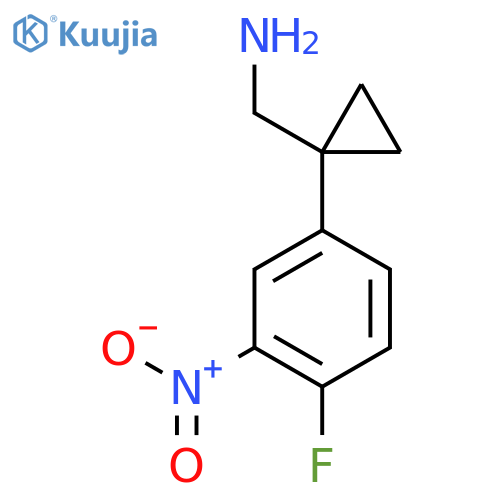

2228781-21-1 structure

商品名:1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamine

1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamine

- [1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine

- 2228781-21-1

- EN300-1822887

-

- インチ: 1S/C10H11FN2O2/c11-8-2-1-7(5-9(8)13(14)15)10(6-12)3-4-10/h1-2,5H,3-4,6,12H2

- InChIKey: VHLWSVHCFJIZTI-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1[N+](=O)[O-])C1(CN)CC1

計算された属性

- せいみつぶんしりょう: 210.08045576g/mol

- どういたいしつりょう: 210.08045576g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 71.8Ų

1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1822887-0.05g |

[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine |

2228781-21-1 | 0.05g |

$900.0 | 2023-09-19 | ||

| Enamine | EN300-1822887-0.1g |

[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine |

2228781-21-1 | 0.1g |

$943.0 | 2023-09-19 | ||

| Enamine | EN300-1822887-0.5g |

[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine |

2228781-21-1 | 0.5g |

$1027.0 | 2023-09-19 | ||

| Enamine | EN300-1822887-5.0g |

[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine |

2228781-21-1 | 5g |

$3105.0 | 2023-06-02 | ||

| Enamine | EN300-1822887-0.25g |

[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine |

2228781-21-1 | 0.25g |

$985.0 | 2023-09-19 | ||

| Enamine | EN300-1822887-5g |

[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine |

2228781-21-1 | 5g |

$3105.0 | 2023-09-19 | ||

| Enamine | EN300-1822887-10g |

[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine |

2228781-21-1 | 10g |

$4606.0 | 2023-09-19 | ||

| Enamine | EN300-1822887-10.0g |

[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine |

2228781-21-1 | 10g |

$4606.0 | 2023-06-02 | ||

| Enamine | EN300-1822887-1.0g |

[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine |

2228781-21-1 | 1g |

$1070.0 | 2023-06-02 | ||

| Enamine | EN300-1822887-2.5g |

[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine |

2228781-21-1 | 2.5g |

$2100.0 | 2023-09-19 |

1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamine 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

2228781-21-1 (1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamine) 関連製品

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量